molecular formula C8H10O2 B8716661 Bicyclo[2.2.2]octane-2,3-dione

Bicyclo[2.2.2]octane-2,3-dione

Cat. No.: B8716661
M. Wt: 138.16 g/mol
InChI Key: WJSSILYUTTWPSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bicyclo[2.2.2]octane-2,3-dione (CAS 4216-89-1) is an organic compound with the molecular formula C8H10O2 and a molecular weight of 138.16 g/mol . This bicyclic diketone serves as a versatile synthetic building block in organic and medicinal chemistry. Enantiomerically pure bicyclo[2.2.2]octane structures are highly valued as useful chiral building blocks in asymmetric catalysis and natural product synthesis . One key research application involves its use as a precursor in the enantioselective synthesis of bridgehead hydroxyl bicyclo[2.2.2]octane derivatives, which are advanced intermediates for more complex structures . Furthermore, the bicyclo[2.2.2]octane scaffold is recognized for its ability to act as a close structural mimic of key dipeptide motifs, making it a core structure of interest in the development of inhibitors that target protein-protein interactions . For instance, this scaffold has been explored in the design of compounds that block the interaction between nuclear hormone receptors and steroid receptor coactivator proteins, presenting a potential alternative strategy in therapeutic areas such as breast cancer research . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Proper cold-chain transportation is recommended for this compound .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10O2

Molecular Weight

138.16 g/mol

IUPAC Name

bicyclo[2.2.2]octane-2,3-dione

InChI

InChI=1S/C8H10O2/c9-7-5-1-2-6(4-3-5)8(7)10/h5-6H,1-4H2

InChI Key

WJSSILYUTTWPSP-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC1C(=O)C2=O

Origin of Product

United States

Chemical Reactivity and Transformation Mechanisms of Bicyclo 2.2.2 Octane 2,3 Dione and Analogues

Fundamental Reaction Types of Bicyclo[2.2.2]octane Diketones

Oxidation and Reduction Pathways of Bicyclo[2.2.2]octane Diketones

Bicyclo[2.2.2]octane diketones can undergo both oxidation and reduction reactions, targeting the carbonyl functionalities.

Oxidation: The hydroxyl groups of related diol compounds can be oxidized to form the corresponding ketones. For instance, the Baeyer-Villiger oxidation of bicyclo[2.2.2]octane ketones has been studied to understand the regioselectivity of oxygen insertion, leading to the formation of functionalized oxabicyclic keto lactones. rsc.org The distortion of the carbonyl group's valence angle due to the bicyclic structure influences the reaction's regioselectivity. rsc.org

Reduction: The carbonyl groups of bicyclo[2.2.2]octane diketones are susceptible to reduction to form secondary alcohols. A notable example is the Birch reduction, where sodium in liquid ammonia (B1221849) and t-butanol can convert a keto group into a secondary alcohol. smolecule.com Bioreduction methods using genetically engineered Saccharomyces cerevisiae have also proven effective in reducing bicyclo[2.2.2]octane-2,5-dione to the corresponding hydroxyketones with high enantiomeric excess. nih.govsmolecule.com

A summary of common reduction and oxidation reactions is presented below:

Reaction TypeReagent(s)Functional Group TransformationProduct(s)
Oxidation Peroxy acids (e.g., in Baeyer-Villiger)KetoneKeto lactone
Reduction Na/NH₃, t-BuOH (Birch reduction)KetoneSecondary alcohol
Bioreduction Saccharomyces cerevisiaeDiketoneHydroxyketone

Nucleophilic Addition Reactions to Carbonyl Centers in Bicyclo[2.2.2]octane-2,3-dione (e.g., Methyllithium (B1224462) Reactions)

The carbonyl carbons in this compound are electrophilic and readily undergo nucleophilic addition. The reaction of this compound with methyllithium serves as a prime example. This reaction yields 3-hydroxy-3-methylbicyclo[2.2.2]octan-2-one, along with a diol and a dimeric product. researchgate.netresearchgate.net The rigid structure of the bicyclic system dictates the stereochemical outcome of the nucleophilic attack.

The products from the reaction with methyllithium are detailed in the following table:

ReactantReagentMajor Product(s)
This compoundMethyllithium3-Hydroxy-3-methylbicyclo[2.2.2]octan-2-one, diol, dimer

Substitution Reactions on Bicyclo[2.2.2]octane Diketones

Substitution reactions on bicyclo[2.2.2]octane diketones can occur where the oxo groups are replaced by other functional groups. smolecule.com These transformations allow for the synthesis of a variety of substituted bicyclo[2.2.2]octane derivatives. The rigid framework of the molecule plays a crucial role in determining the stereochemistry of these substitution reactions.

Mechanistic Investigations of Regioselectivity and Stereoselectivity

Steric and Electronic Factors Influencing Reactivity (e.g., Birch Reductions, Grignard Reactions)

The reactivity of bicyclo[2.2.2]octane diketones is governed by a combination of steric and electronic factors. The rigid, cage-like structure creates a distinct steric environment that influences the approach of reagents to the carbonyl groups.

Birch Reductions: In Birch reductions, the regioselectivity is influenced by the stability of the intermediate radical anion. For aromatic rings, electron-withdrawing groups direct protonation to adjacent positions, while electron-donating groups lead to protonation at the ortho position. masterorganicchemistry.com While this compound is not aromatic, the principles of electron density influencing the reaction course are still relevant. Alkali metals in silica (B1680970) gel have been shown to effect Birch reductions under mild, alcohol-free conditions. acs.org

Grignard Reactions: The addition of Grignard reagents to the carbonyl centers of bicyclo[2.2.2]octane diketones is also subject to steric hindrance. The approach of the bulky Grignard reagent is directed to the less sterically hindered face of the carbonyl group. In some cases, nucleophilic addition of a Grignard reagent to a bicyclo[2.2.2]octanone derivative may not proceed on a hindered ketone, while a less hindered alcohol on the same molecule reacts. ethz.ch The regioselectivity of Grignard additions can be complex and may not always follow standard models like Felkin-Anh or chelation control. nih.gov

The following table summarizes the influencing factors on reactivity:

ReactionInfluencing FactorsOutcome
Birch Reduction Electronic effects of substituentsRegioselective reduction
Grignard Reaction Steric hindrance around carbonyl groupsStereoselective and sometimes regioselective addition

Rearrangement Reactions in Bicyclo[2.2.2]octane Systems

The strained bicyclo[2.2.2]octane skeleton can undergo various skeletal rearrangements to form more stable systems, such as the bicyclo[3.2.1]octane framework. researchgate.netvulcanchem.com These rearrangements can be initiated under different conditions, including oxidative decarboxylation with lead tetraacetate. researchgate.netresearchgate.net For instance, the oxidative decarboxylation of a carboxylic acid derivative of a bicyclo[2.2.2]octane can lead to a carbonium ion that rearranges via a 1,2-acyl migration to a bicyclo[3.2.1]octane system. researchgate.net Radical-induced rearrangements of bicyclo[2.2.2]octene derivatives to the bicyclo[3.2.1]octene system have also been observed, with the product ratio being influenced by the interplay of ring strain and radical stability. escholarship.org

Photochemical Transformations of this compound Precursors and Analogues

The photochemistry of bicyclo[2.2.2]octenones and their derivatives is rich and varied, offering pathways to unique molecular structures through rearrangements and fragmentations. core.ac.uk These transformations are often dependent on the specific chromophores present, substitution patterns, and reaction conditions.

The irradiation of bicyclo[2.2.2]oct-5-en-2-ones featuring mixed chromophores, such as a 5,6-dibenzoyl moiety and bulky, electron-deficient substituents at the bridgehead position, can lead to a regioselective photoinduced 1,5-phenyl migration. beilstein-journals.org This migration occurs from the more sterically congested site of the molecule to the less congested one, resulting in the formation of vinyl ketenes. beilstein-journals.org

Notably, these resulting vinyl ketenes have been found to be exceptionally stable, both in air and in solution, for extended periods. beilstein-journals.org This photoinduced intramolecular 1,5-phenyl migration from a carbon to a proximate oxygen is a general reaction pathway for (cis)-dibenzoylalkene chromophores. beilstein-journals.org In unsymmetrical derivatives, the migration typically occurs from the benzoyl group attached to the more crowded olefinic carbon. beilstein-journals.org

Bicyclo[2.2.2]octenones, which contain an embedded β,γ-unsaturated carbonyl chromophore, can undergo a variety of photochemical reactions, including an uncommon oxidative decarbonylation. core.ac.ukrsc.orgrsc.org Direct irradiation of certain substituted 3,3-dialkoxy-5-methoxycarbonylbicyclo[2.2.2]oct-5-en-2-ones in benzene (B151609) leads to the formation of stereochemically pure polysubstituted cyclohexenes. core.ac.ukrsc.org This process is considered an oxidative decarbonylation and represents a synthetically useful, though less common, reaction pathway for this class of compounds. core.ac.uk

Under sensitized conditions, these same bicyclo[2.2.2]octenones can yield the more typical oxa-di-π-methane (ODPM) rearrangement products. core.ac.ukrsc.org The selective formation of cyclohexenes via photochemical oxidative decarbonylation of bicyclo[2.2.2]octenones is a notable transformation with potential applications in organic synthesis. core.ac.uk

The substitution pattern on the bicyclic framework plays a crucial role in determining the outcome of photochemical reactions. beilstein-journals.orgresearchgate.net For instance, in the photoinduced 1,5-phenyl migration, the presence of bulky, electron-deficient substituents at the bridgehead position of bicyclo[2.2.2]oct-5-en-2-ones facilitates the regioselective formation of vinyl ketenes. beilstein-journals.org

In other photochemical reactions of bicyclic ketones, substituents can influence the competition between different reaction pathways, such as Norrish Type II fragmentation and Yang cyclization. rsc.org The presence of an additional ketone function, as in α-diketones, generally favors the formation of hydroxycyclobutanones via Yang cyclization over Norrish Type II cleavage. rsc.org Furthermore, the regioselectivity of photochemical reactions can be significantly affected by whether the reaction proceeds through a direct excitation or an electron transfer mechanism, the latter of which can be influenced by the redox potentials of the substituents. rsc.org In the case of the enantioselective α-alkylation of cyclic ketones, the substitution pattern on a cyclohexane (B81311) ring was found to have a remarkable effect on the positional selectivity of the reaction. escholarship.org

Spectroscopic and Structural Characterization of Bicyclo 2.2.2 Octane 2,3 Dione Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone technique for the detailed structural analysis of bicyclo[2.2.2]octane-2,3-dione and its derivatives. Both Carbon-13 and Proton NMR, often in conjunction with two-dimensional techniques, provide invaluable data on molecular symmetry, substituent effects, and stereochemical relationships. uobasrah.edu.iq

Carbon-13 NMR (¹³C NMR) spectroscopy is particularly sensitive to the electronic environment of each carbon atom within the this compound framework. The chemical shifts of the carbon atoms are influenced by the presence and nature of substituents, offering a clear picture of their electronic effects. The inherent symmetry of the parent dione (B5365651) is reflected in its ¹³C NMR spectrum, where chemically equivalent carbons give rise to single signals. For instance, in unsubstituted bicyclo[2.2.2]octane, the bridgehead carbons and the methylene (B1212753) carbons appear as distinct signals due to the molecule's high symmetry. nih.govnih.gov

The introduction of substituents disrupts this symmetry and induces changes in the chemical shifts of nearby carbons. These substituent-induced shifts (SCS) are a powerful tool for probing the transmission of electronic effects through the rigid bicyclic system. Studies on various substituted bicyclo[2.2.2]octane derivatives have shown that polar effects, primarily field effects, are transmitted through the molecular space rather than solely through the bonds. researchgate.net The carbonyl carbons (C2 and C3) in this compound are particularly informative, with their chemical shifts being sensitive to electronic perturbations. For example, in related bicyclic diones, the carbonyl carbons typically resonate in the downfield region of the spectrum. escholarship.org

Interactive Table: Representative ¹³C NMR Chemical Shifts for Bicyclo[2.2.2]octane Derivatives.

Carbon Position Bicyclo[2.2.2]octane Bicyclo[2.2.2]octane-2,6-dione
Bridgehead (C1, C4) ~25 ppm ~50-60 ppm
Methylene (C5, C6, C7, C8) ~26 ppm Varies

Note: The chemical shifts are approximate and can vary based on the solvent and specific substituents.

Proton NMR (¹H NMR) provides detailed information about the number, connectivity, and spatial arrangement of protons in this compound systems. The chemical shifts and coupling constants of the bridgehead and methylene protons are characteristic of the rigid bicyclic framework. doi.org The analysis of these parameters allows for the determination of the relative stereochemistry of substituents.

Vibrational and Mass Spectrometry for Functional Group Analysis and Molecular Ion Confirmation

Vibrational spectroscopy, specifically infrared (IR) spectroscopy, is instrumental in identifying the functional groups present in this compound. The most prominent feature in the IR spectrum is the strong absorption band corresponding to the stretching vibrations of the two carbonyl (C=O) groups. In bicyclic diones, these bands typically appear in the region of 1700-1750 cm⁻¹. The exact position can be influenced by ring strain and electronic effects. The spectrum also displays C-H stretching and bending vibrations of the alkane framework. nist.govnist.gov

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound. The mass spectrum typically shows a clear molecular ion peak (M⁺), confirming the molecular formula C₈H₁₀O₂. nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition. rsc.org The fragmentation pattern observed in the mass spectrum can also offer structural information. Common fragmentation pathways for bicyclic ketones include the loss of carbon monoxide (CO) and subsequent ring cleavages.

Interactive Table: Key Spectroscopic Data for this compound.

Spectroscopic Technique Key Feature Typical Value/Observation
Infrared (IR) Spectroscopy Carbonyl (C=O) stretch ~1720-1740 cm⁻¹ (strong)

Advanced Spectroscopic Techniques for Electronic Structure Analysis

To delve deeper into the electronic structure of this compound systems, more advanced spectroscopic techniques are employed. These methods provide insights into the energies and symmetries of molecular orbitals.

Electron Momentum Spectroscopy (EMS) is a powerful technique for investigating the electronic structure of molecules by measuring the momentum distribution of electrons in their valence orbitals. mpg.de EMS studies on related bicyclic ketones, such as bicyclo[2.2.1]hepta-2,5-dione, provide valuable information about through-space and through-bond interactions between the carbonyl groups. aps.orgresearchgate.net These experimental findings are often complemented by theoretical calculations to assign the observed ionization bands to specific molecular orbitals. researchgate.net

Photoelectron Spectroscopy (PES) provides information about the ionization energies of valence electrons. The HeI photoelectron spectra of bicyclo[2.2.2]octanone derivatives have been measured and interpreted with the aid of molecular orbital calculations. rsc.org These studies reveal significant interactions between non-conjugated functional groups within the rigid bicyclic framework. For bicyclo[2.2.2]octa-2,5-dione, a combination of EMS and PES, supported by computational chemistry, has been used to unravel its complex electronic structure. researchgate.netscispace.com

Chiroptical Properties Analysis of Bicyclo[2.2.2]octane Diones

Chiral this compound derivatives exhibit optical activity, which can be studied using chiroptical techniques such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD). slideshare.netscribd.com These methods measure the differential interaction of chiral molecules with left and right circularly polarized light.

The CD spectrum of a chiral dione is particularly informative as the electronic transitions of the carbonyl chromophores give rise to characteristic Cotton effects. The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the molecule. The synthesis and chiroptical properties of chiral bicyclo[2.2.2]octane-2,5-dione have been reported, demonstrating the utility of these techniques in stereochemical analysis. acs.org For related bicyclic diones, the concerted use of ORD and CD spectroscopy, in conjunction with theoretical calculations, has proven to be a reliable method for determining the absolute configurations of chiral molecules. researchgate.net

Theoretical and Computational Chemistry Studies of Bicyclo 2.2.2 Octane 2,3 Dione

Density Functional Theory (DFT) Applications in Bicyclo[2.2.2]octane Research

Density Functional Theory (DFT) has been widely employed to investigate the properties of bicyclo[2.2.2]octane and its derivatives. These studies offer valuable insights into the geometric and electronic features that govern the behavior of bicyclo[2.2.2]octane-2,3-dione.

DFT calculations have been instrumental in comparing the relative stabilities of various bicyclic isomers. For instance, studies on the C8H13+ carbocation isomers, which include the bicyclo[2.2.2]octane and bicyclo[3.2.1]octane frameworks, have shown that the bicyclo[3.2.1]octane isomer is the most stable. rroij.com The bicyclo[2.2.2]octane isomer is found to be the third most stable, with a relatively small energy difference. rroij.com This suggests that the bicyclo[2.2.2]octane skeleton is a relatively low-energy and stable framework.

Table 1: Comparison of Calculated Stabilities for Bicyclic Isomers

IsomerRelative Energy (kcal/mol)Stability Ranking
bicyclo[3.2.1]octane0.001
bicyclo[2.2.2]octane+0.703

Data sourced from studies on related bicyclic systems. rroij.com

Energetic, thermodynamic, and thermochemical analyses using DFT provide a deeper understanding of the stability and reactivity of bicyclic systems. For the parent bicyclo[2.2.2]octane, DFT calculations at the B3LYP/6-311G level have been used to determine its thermodynamic properties. These calculations indicate that the bicyclo[2.2.2]octane framework is thermodynamically stable. rroij.com

For this compound, an NBO analysis would be expected to reveal significant hyperconjugative interactions between the carbonyl groups and the sigma framework of the bicyclic system. These interactions would play a crucial role in determining the molecule's reactivity, particularly at the carbonyl carbons. The analysis would likely show a significant polarization of the C=O bonds, making the carbon atoms electrophilic and susceptible to nucleophilic attack.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a key method for elucidating reaction mechanisms and identifying transition states. For bicyclic ketones, computational studies have been used to predict the facial selectivity of nucleophilic additions. nih.gov These studies quantify steric and orbital factors that influence the approach of a nucleophile to the carbonyl carbon. nih.gov

In the case of this compound, computational modeling could be used to explore the mechanisms of reactions such as reductions, additions, and rearrangements. For example, modeling the reduction of the diketone would help in understanding the stereochemical outcome of the reaction, predicting whether the hydride will attack from the exo or endo face of the molecule. Such studies would involve locating the transition state structures for each possible pathway and comparing their activation energies.

Enolization Mechanism Studies through Computational Approaches (e.g., AM1 Calculations)

The enolization of ketones is a fundamental process in organic chemistry, and computational methods have been employed to study this phenomenon in bicyclic systems. Semi-empirical methods like AM1 have been used to investigate the enolization of bicyclic ketones and their thio-analogs. unlp.edu.armdpi.comcdnsciencepub.com These studies have shown a good correlation between calculated heats of tautomerization and experimental data from mass spectrometry. mdpi.com

While specific AM1 calculations on the enolization of this compound are not documented, studies on the related bicyclo[2.2.2]octane-2,5-dione have been performed. cdnsciencepub.com These calculations aimed to understand the source of the enhanced acidity of the α-protons. cdnsciencepub.com For this compound, similar computational approaches could be used to predict the relative stability of the keto and enol forms and to calculate the energy barrier for tautomerization. Given the presence of two adjacent carbonyl groups, the enol form is expected to be stabilized through the formation of a conjugated system and potentially an intramolecular hydrogen bond.

Table 2: Calculated Keto-Enol Heats of Formation Differences for Model Ketones (AM1 Method)

CompoundΔΔHf (keto-enol) (kcal/mol)
Acetone13.9
Cyclohexanone13.2

Data is for illustrative purposes based on simple ketone systems. mdpi.com

Molecular Simulations and Free Energy Calculations for Understanding Molecular Interactions

Molecular simulations, such as molecular dynamics (MD), provide a way to study the dynamic behavior of molecules and their interactions with the environment. MD simulations have been performed on solid bicyclo[2.2.2]octane to investigate its phase transitions and reorientational dynamics. These simulations can provide insights into the intermolecular forces and packing in the solid state.

For this compound in solution, molecular simulations could be used to study its solvation and the dynamics of its conformational changes. Free energy calculations, often combined with MD simulations, can be employed to determine the relative free energies of different conformers or the free energy profile of a chemical reaction in solution. This would be particularly useful for understanding how the solvent influences the reactivity and selectivity of reactions involving this diketone.

Derivatives and Analogues of Bicyclo 2.2.2 Octane 2,3 Dione: Synthesis and Specialized Reactivity

Synthesis and Transformations of Substituted Bicyclo[2.2.2]octane Diketones

The synthesis of substituted bicyclo[2.2.2]octane-2,6-diones has been a subject of interest due to their utility as versatile synthetic intermediates. One notable approach begins with the readily available 1,3-cyclohexadione. Two independent synthetic routes have been developed to produce the 4-hydroxy bicyclo[2.2.2]octane-2,6-dione derivative. acs.orgfigshare.com These methods provide access to bridgehead-hydroxylated systems, which can be challenging to isolate due to their high water solubility. acs.org To circumvent this, a protected derivative, the 4-(tert-butyldimethylsilyloxy)bicyclo[2.2.2]octane-2,6-dione, was synthesized, providing a more manageable intermediate for further chemical modifications. acs.org

One of these synthetic pathways involves an intramolecular aldol (B89426) addition as a key step. acs.org Another critical transformation is the oxidation of an endo/exo-alcohol mixture using a potassium permanganate/copper sulfate (B86663) pentahydrate system in toluene (B28343) at 80°C, which yields the desired diketone in high yield. acs.org

The reactivity of these diketones is exemplified by their transformations into other functionalized bicyclic systems. For instance, the reaction of bicyclo[2.2.2]octane-2,3-dione with methyllithium (B1224462) results in the formation of 3-hydroxy-3-methylbicyclo[2.2.2]octan-2-one, along with a diol and a dimeric product, showcasing the reactivity of the dione (B5365651) moiety towards nucleophilic addition. researchgate.net Furthermore, 4-substituted bicyclo[2.2.2]octane-2,6-diones have been utilized as substrates in enantioselective reductions employing baker's yeast to yield the corresponding hydroxy ketones. researchgate.net

Bridgehead-Functionalized Bicyclo[2.2.2]octane Derivatives

Functionalization at the bridgehead position of the bicyclo[2.2.2]octane skeleton introduces unique steric and electronic properties, making these derivatives valuable in various chemical applications. A primary method for creating these structures is the Diels-Alder reaction. arkat-usa.org For example, the reaction of 2H-pyran-2-ones with maleic anhydride (B1165640) can yield bicyclo[2.2.2]oct-7-ene-tetracarboxylic acid dianhydrides with a substituent at the bridgehead carbon. arkat-usa.org

The synthesis of bridgehead hydroxy bicyclo[2.2.2]octane derivatives has been achieved through multiple routes starting from 1,3-cyclohexadione. acs.orgfigshare.com These strategies lead to the formation of 4-hydroxybicyclo[2.2.2]octane-2,6-dione, a key intermediate for further functionalization. acs.org Due to the high water solubility of the hydroxylated product, it is often protected, for instance as a TBDMS ether, to facilitate subsequent synthetic steps. acs.org

Another significant advancement is the synthesis of bicyclo[2.2.2]octanes with a quaternary bridgehead carbon. This has been accomplished with high diastereoselectivity and in nearly optically pure form through a domino Michael/Michael reaction mediated by a diphenylprolinol silyl (B83357) ether organocatalyst. researchgate.net This reaction involves an α,β-unsaturated aldehyde and a cyclohex-2-en-1-one bearing an electron-withdrawing group. researchgate.net

The following table summarizes selected examples of bridgehead-functionalized bicyclo[2.2.2]octane derivatives and their synthetic methods.

DerivativeSynthetic MethodKey Features
Bicyclo[2.2.2]oct-7-ene-tetracarboxylic acid dianhydrides with bridgehead benzamide (B126) substituentDouble Diels-Alder cycloaddition of 3-benzoylamino-2H-pyran-2-ones and maleic anhydride. arkat-usa.orgProvides access to bridgehead-amino functionalized systems. arkat-usa.org
4-Hydroxybicyclo[2.2.2]octane-2,6-dioneTwo independent routes from 1,3-cyclohexadione, one involving an intramolecular aldol addition. acs.orgA key intermediate for creating more complex bridgehead-functionalized molecules. acs.org
Bicyclo[2.2.2]octanes with a quaternary bridgehead carbonDiphenylprolinol silyl ether-mediated domino Michael/Michael reaction. researchgate.netAchieves excellent diastereoselectivity and enantioselectivity. researchgate.net

Spiro and Fused Bicyclo[2.2.2]octane Scaffolds

The construction of spiro and fused bicyclo[2.2.2]octane systems represents a significant challenge in organic synthesis due to the generation of sterically demanding quaternary carbon centers. These complex architectures are found in several natural products, driving the development of novel synthetic methodologies.

A notable approach to spirocyclic systems involves a sequence of Claisen rearrangement and ring-closing metathesis (RCM). researchgate.net This methodology has been successfully applied to the synthesis of novel spiro-cyclohexene bicyclo[2.2.2]octane derivatives. researchgate.net Another powerful technique for constructing spiro-fused bicyclo[2.2.2]octane ring systems is the intramolecular double Michael reaction, which allows for stereocontrolled formation of the desired architecture. scilit.com

The Diels-Alder reaction is also a cornerstone for the synthesis of fused bicyclo[2.2.2]octane systems. A nature-inspired intramolecular [4+2] cycloaddition was instrumental in the rapid construction of the sterically congested bicyclo[2.2.2]octane core of andibenin B. nih.gov This key step efficiently establishes three new all-carbon quaternary stereogenic centers. nih.gov Similarly, the double Diels-Alder cycloaddition of 2H-pyran-2-ones with dienophiles like maleic anhydride leads to fused bicyclo[2.2.2]octene derivatives. arkat-usa.org These can be further transformed into fused bis(succinimide) derivatives. arkat-usa.org

The table below details synthetic strategies towards spiro and fused bicyclo[2.2.2]octane scaffolds.

Scaffold TypeSynthetic StrategyKey Reaction(s)Resulting Structure
SpiroClaisen rearrangement followed by ring-closing metathesis (RCM). researchgate.netClaisen rearrangement, RCMSpiro-cyclohexene bicyclo[2.2.2]octane derivatives. researchgate.net
Spiro FusedIntramolecular double Michael reaction. scilit.comDouble Michael reactionStereocontrolled spiro fused bicyclo[2.2.2]octane ring system. scilit.com
FusedIntramolecular Diels-Alder reaction. nih.gov[4+2] cycloadditionCongested bicyclo[2.2.2]octane core of andibenin B. nih.gov
FusedDouble Diels-Alder reaction. arkat-usa.org[4+2] cycloadditionFused bicyclo[2.2.2]oct-7-ene-tetracarboxylic acid dianhydrides. arkat-usa.org

Role of Bicyclo 2.2.2 Octane 2,3 Dione in Advanced Organic Synthesis

Bicyclo[2.2.2]octane Scaffolds as Versatile Synthetic Intermediates and Building Blocks

The bicyclo[2.2.2]octane core is a highly sought-after motif in organic synthesis due to its well-defined and rigid structure. This rigidity is instrumental in creating molecules with specific spatial arrangements of functional groups, a critical aspect in medicinal chemistry and materials science. Bicyclo[2.2.2]octane-2,3-dione serves as a valuable precursor to a variety of functionalized bicyclo[2.2.2]octane derivatives.

The dione (B5365651) functionality in this compound provides reactive sites for a range of chemical transformations. For instance, it can undergo reactions with nucleophiles to introduce new substituents onto the bicyclic framework. A documented example is the reaction of this compound with methyllithium (B1224462), which results in the formation of 3-hydroxy-3-methylbicyclo[2.2.2]octan-2-one, its dimer, and a diol. Such reactions demonstrate the potential to elaborate the simple dione into more complex and functionally diverse intermediates.

The inherent strain and defined stereochemistry of the bicyclo[2.2.2]octane system can also influence the outcome of chemical reactions, enabling diastereoselective transformations that are difficult to achieve with more flexible acyclic or monocyclic systems. This makes bicyclo[2.2.2]octane-based building blocks, derivable from the dione, valuable in the stereocontrolled synthesis of intricate molecules.

Table 1: Examples of Synthetic Intermediates Derived from Bicyclo[2.2.2]octane Scaffolds

IntermediatePrecursorKey TransformationPotential Application
3-hydroxy-3-methylbicyclo[2.2.2]octan-2-oneThis compoundNucleophilic addition of methyllithiumBuilding block for chiral ligands and catalysts
Bicyclo[2.2.2]octane-2,3-diolThis compoundReduction of ketonesMonomer for specialty polymers
Functionalized bicyclo[2.2.2]octanesBicyclo[2.2.2]octane derivativesTandem Michael additionsLibrary synthesis for drug discovery

Applications in Total Synthesis of Complex Organic Molecules and Natural Products

The bicyclo[2.2.2]octane framework is a core structural component in a variety of complex natural products, including terpenes and alkaloids. google.com While direct utilization of this compound in a completed total synthesis is not extensively documented in readily available literature, its potential as a strategic starting material or key intermediate is significant. The dione can be envisioned as a precursor to more elaborate bicyclic systems that form the foundation of these natural products.

For example, the bicyclo[2.2.2]octane skeleton is central to the architecture of certain diterpenes. researchgate.net Synthetic strategies towards these molecules often involve the construction of this rigid bicyclic core early in the synthetic sequence. This compound, with its two reactive carbonyl groups, offers a versatile platform for the annulation of additional rings and the introduction of necessary functional groups to build the intricate polycyclic systems of such natural products.

Furthermore, the related bicyclo[2.2.2]diazaoctane core is a hallmark of a large family of fungal indole (B1671886) alkaloids with potent biological activities. nih.govsdu.edu.cnrsc.org The synthesis of this heterocyclic scaffold often relies on strategies that could conceptually begin from a carbocyclic precursor like this compound through functional group transformations and heteroatom incorporation. The rigid framework provided by the bicyclo[2.2.2]octane unit is crucial for establishing the correct stereochemical relationships in these complex alkaloids.

The progress toward the total synthesis of natural products like parthenolide (B1678480) has also involved methodologies centered on bicyclo[2.2.2]octane compounds, specifically bicyclo[2.2.2]octane-2,5-diones. This highlights the strategic importance of bicyclic diones in assembling complex molecular targets.

Utilization in Polymer Chemistry as Specialty Monomers

The rigid and well-defined structure of the bicyclo[2.2.2]octane unit makes it an attractive component for the synthesis of specialty polymers with unique properties. Bicyclo[2.2.2]octane diols and diacids, which can be readily prepared from this compound through reduction and subsequent oxidation, are valuable monomers in polymer chemistry. google.comjustia.com

The incorporation of the bicyclo[2.2.2]octane moiety into the polymer backbone can impart several desirable characteristics, including:

Increased Thermal Stability: The rigidity of the bicyclic unit can lead to polymers with higher glass transition temperatures (Tg) and enhanced thermal stability.

Improved Mechanical Properties: The constrained nature of the bicyclo[2.2.2]octane scaffold can contribute to increased stiffness and modulus in the resulting polymers.

Polymers derived from bicyclo[2.2.2]octane-based monomers have potential applications in areas requiring high-performance materials, such as specialty plastics, coatings, and composites. The ability to functionalize the bicyclo[2.2.2]octane ring allows for the fine-tuning of polymer properties to meet specific application demands. This compound, as a direct precursor to the corresponding diol, represents a key starting point for accessing these specialized polymer building blocks.

Table 2: Potential Polymer Applications of Bicyclo[2.2.2]octane Derivatives

Monomer TypePotential Polymer ClassKey Property Enhancement
Bicyclo[2.2.2]octane diolsPolyesters, PolycarbonatesHigh thermal stability, mechanical strength
Bicyclo[2.2.2]octane diacidsPolyamides, PolyestersRigidity, improved dimensional stability

Bicyclo 2.2.2 Octane Based Ligands in Asymmetric Catalysis

Design and Synthesis of Chiral Bicyclo[2.2.2]octane Ligands (e.g., BODOLs, C2-Symmetric Bicyclooctadienes)

The design of chiral ligands based on the bicyclo[2.2.2]octane skeleton is centered on introducing chirality and functionality in a way that effectively influences the stereochemical outcome of a catalyzed reaction. The rigidity of the scaffold ensures that the spatial arrangement of the coordinating groups is well-defined, minimizing conformational ambiguity and leading to more predictable stereocontrol.

Bicyclo[2.2.2]octane Diols (BODOLs):

The synthesis of chiral bicyclo[2.2.2]octane diols, often referred to as BODOLs, typically involves the asymmetric dihydroxylation or resolution of key bicyclic intermediates. These diols can then be used as chiral auxiliaries or ligands in various metal-catalyzed reactions. The specific substitution pattern on the bicyclic framework can be modulated to fine-tune the steric and electronic properties of the resulting ligand-metal complex.

C2-Symmetric Bicyclooctadienes:

C2-symmetric ligands are particularly sought after in asymmetric catalysis as they can reduce the number of possible transition states, often leading to higher enantioselectivities. The synthesis of C2-symmetric bicyclooctadienes has been achieved through several strategic routes.

One effective method commences with the optical resolution of racemic bicyclo[2.2.2]octa-2,5-dione. The enantiomerically pure diketone serves as a versatile chiral building block. This key intermediate can then be converted to a ditriflate, which subsequently undergoes palladium-catalyzed cross-coupling reactions with organometallic reagents (e.g., Grignard reagents) to introduce substituents at the 2 and 5 positions, yielding the desired C2-symmetric dienes. For instance, (1R,4R)-2,5-diphenylbicyclo[2.2.2]octa-2,5-diene (Ph-bod*) has been synthesized using this approach bu.eduorganic-chemistry.org.

An alternative and convenient synthesis for a different class of chiral bicyclo[2.2.2]octadienes starts from readily available and inexpensive natural products like (R)- or (S)-carvone acs.org. This approach provides access to ligands with a different substitution pattern and chirality, highlighting the versatility of synthetic strategies towards these valuable catalytic tools. A unified strategy has also been developed, featuring a chiral oxazaborolidinium-catalyzed asymmetric Diels-Alder reaction to construct the bicyclo[2.2.2]octane framework, which can then be transformed into various C1- and C2-symmetric chiral dienes nih.gov.

Catalytic Performance in Asymmetric Reactions (e.g., Asymmetric Reductions, Conjugate Additions)

The well-defined chiral environment provided by bicyclo[2.2.2]octane-based ligands has led to their successful application in a range of asymmetric transformations, delivering high enantioselectivities and yields.

Asymmetric Reductions:

Titanium(IV) complexes of bicyclo[2.2.2]octane diols (BODOLs) have been demonstrated to be effective catalysts for the asymmetric reduction of prochiral ketones to optically active alcohols using catecholborane as the reducing agent nih.gov. These catalytic systems show a preference for methyl ketones, with acetophenone being reduced to its corresponding alcohol with an enantiomeric excess (ee) of up to 98% nih.gov. The catalytic performance is influenced by factors such as temperature, solvent, and the quality of the catecholborane nih.gov.

Catalytic Performance of BODOL-Ti(IV) Complexes in Asymmetric Ketone Reduction
SubstrateProductEnantiomeric Excess (ee, %)
Acetophenone1-Phenylethanol≤98
2-Octanone2-Octanol87

Conjugate Additions:

C2-symmetric bicyclo[2.2.2]octadienes have emerged as highly effective ligands for rhodium-catalyzed asymmetric conjugate addition reactions. These ligands have shown remarkable performance in the 1,4-addition of arylboronic acids to α,β-unsaturated ketones, achieving high enantioselectivity for both cyclic and linear substrates nih.govfigshare.com. For example, the use of a rhodium complex with a chiral bicyclo[2.2.2]octadiene ligand in the addition of phenylboronic acid to 2-cyclohexen-1-one can yield the product with up to 99% ee nih.gov. The electronic and steric properties of the substituents on the diene ligand play a crucial role in determining the level of enantioselectivity rsc.org.

Furthermore, these C2-symmetric diene ligands, such as Ph-bod*, have demonstrated superiority over traditional chiral phosphorus ligands in the rhodium-catalyzed asymmetric arylation of N-tosylarylimines with arylboroxines, producing diarylmethylamines with excellent enantioselectivities (up to 99% ee) bu.eduorganic-chemistry.org.

Catalytic Performance of C2-Symmetric Bicyclooctadiene Ligands in Asymmetric Conjugate Additions
Reaction TypeSubstratesLigandProductEnantiomeric Excess (ee, %)
1,4-Addition of Arylboronic Acid2-Cyclohexen-1-one + Phenylboronic acidChiral bicyclo[2.2.2]octadiene3-Phenylcyclohexan-1-oneup to 99
Arylation of N-TosylarylimineN-Tosylbenzaldimine + Phenylboroxine(R,R)-Ph-bod(R)-N-Tosyl-1,1-diphenylmethanamine99
Arylation of N-TosylarylimineN-Tosyl-(4-chlorobenzaldimine) + 4-Methoxyphenylboroxine(R,R)-Ph-bod(R)-4-Chloro-N-((4-methoxyphenyl)(phenyl)methyl)-4-methylbenzenesulfonamide99

Structure Reactivity and Structure Selectivity Relationships in Bicyclo 2.2.2 Octane Diketones

Influence of Skeletal Rigidity and Bridgehead Substitution on Chemical Behavior

The bicyclo[2.2.2]octane skeleton is characterized by a rigid, boat-like conformation for each of its six-membered rings, resulting in significant torsional and steric strain. This inherent strain is a critical determinant of the chemical behavior of its derivatives. acs.org In reactions that can lead to a release of this strain, the bicyclo[2.2.2]octane system can exhibit enhanced reactivity. For instance, rearrangements to the less strained bicyclo[3.2.1]octane framework are a common theme in the chemistry of these compounds. acs.org

The introduction of substituents at the bridgehead positions (C1 and C4) can profoundly influence the reactivity of the bicyclo[2.2.2]octane core. These effects can be both steric and electronic in nature. Steric hindrance from bulky bridgehead groups can dictate the facial selectivity of approaching reagents, shielding one face of the molecule and directing attack to the less hindered side.

Electronically, bridgehead substituents can alter the stability of reactive intermediates, such as radicals or carbocations, formed during a reaction. For example, in the rearrangement of 4-substituted bicyclo[2.2.2]oct-2-enyl-5-selenophenyl esters, the stability of the initially formed bicyclo[2.2.2]oct-5-en-2-yl radical is influenced by the bridgehead substituent, which in turn affects the ratio of rearranged bicyclo[3.2.1]oct-6-en-2-yl radical products. acs.org While specific studies on bridgehead-substituted bicyclo[2.2.2]octane-2,3-dione are limited, it is reasonable to extrapolate that such substitutions would similarly modulate its reactivity, for instance, by influencing the stability of intermediates in addition reactions or rearrangements. Research on related bicyclo[2.2.2]octenones has shown that bridgehead substituents adjacent to a carbonyl group can have a negative impact on certain reactions, leading to complex mixtures. cdnsciencepub.com

The table below summarizes the observed influence of bridgehead substituents on the reactivity of related bicyclo[2.2.2]octane systems.

Substituent PositionObserved Effect on ReactivityReference
C4 (opposite carbonyl)Can influence product ratios in rearrangements by stabilizing radical intermediates. acs.org
C1 (adjacent to carbonyl)Methyl or methoxy (B1213986) groups can have a negative impact on oxidative cleavage reactions. cdnsciencepub.com

Analysis of Electronic Effects and Homoconjugation on Reactivity and Enolization

The electronic properties of this compound are shaped by the spatial orientation of the two adjacent carbonyl groups, which are held in a fixed, syn-parallel arrangement by the rigid framework. This geometry can facilitate through-bond and through-space electronic interactions between the two keto groups.

Homoconjugation, the interaction of orbitals that are not formally conjugated but are in close spatial proximity, is a potential factor influencing the reactivity and enolization of bicyclic ketones. In the case of bicyclo[2.2.2]octane-2,5-dione, studies on the kinetics of H/D exchange have indicated that the stabilization of the incipient enolate at the C3 position is primarily due to a polar (inductive) effect of the β-carbonyl group at C5, rather than homoconjugation. adelaide.edu.au The enolization of the 2,5-dione is significantly faster than that of the corresponding monoketone, bicyclo[2.2.2]octan-2-one. adelaide.edu.au

Conversely, bicyclo[2.2.2]octane-2,6-dione exhibits surprisingly low reactivity towards enolization, being much less reactive than the monoketone. adelaide.edu.au This highlights the profound impact of the relative positioning of the carbonyl groups on the acidity of the α-protons.

The following table presents a comparison of the relative enolization rates for different bicyclo[2.2.2]octane diones compared to the monoketone.

CompoundRelative Rate of Enolization (approx.)Primary Electronic EffectReference
Bicyclo[2.2.2]octan-2-one1- adelaide.edu.au
Bicyclo[2.2.2]octane-2,5-dione76Polar (inductive) effect adelaide.edu.au
Bicyclo[2.2.2]octane-2,6-dione0.0027Not fully elucidated adelaide.edu.au

Stereochemical Control in Reactions and Rearrangements

The rigid and well-defined three-dimensional structure of the bicyclo[2.2.2]octane skeleton provides an excellent platform for stereocontrolled reactions. The fixed conformation of the rings dictates the trajectory of approaching reagents, often leading to high levels of stereoselectivity.

In the case of this compound, nucleophilic attack on the carbonyl groups is expected to occur preferentially from the less hindered exo face. A documented example is the reaction of this compound with methyllithium (B1224462), which yields 3-hydroxy-3-methylbicyclo[2.2.2]octan-2-one, along with its dimer and a diol. researchgate.netcdnsciencepub.com The stereochemistry of the resulting hydroxyl group is dictated by the approach of the nucleophile.

Rearrangements of the bicyclo[2.2.2]octane framework, often to the thermodynamically more stable bicyclo[3.2.1]octane system, are also subject to stereochemical control. These rearrangements can be initiated under various conditions, including oxidative decarboxylation. For instance, the treatment of a dicarboxylic acid derivative of a bicyclo[2.2.2]octanone with lead tetraacetate leads to a rearranged bicyclo[3.2.1]octane product via a proposed 1,2-acyl migration of a carbocation intermediate. researchgate.net The stereochemistry of the starting material plays a crucial role in determining the stereochemical outcome of the rearranged product.

Furthermore, radical-induced rearrangements of substituted bicyclo[2.2.2]octene systems have been shown to favor the formation of equatorial isomers in the resulting bicyclo[3.2.1]octene products, a phenomenon explained by torsional steering. acs.org While this specific example does not involve the 2,3-dione, it underscores the principle of stereochemical control inherent in the bicyclo[2.2.2]octane system.

The table below provides examples of reactions and rearrangements of bicyclo[2.2.2]octane systems where stereochemical control is a key feature.

Reaction/RearrangementSubstrateReagentsKey Stereochemical OutcomeReference
Nucleophilic AdditionThis compoundMethyllithiumFormation of 3-hydroxy-3-methylbicyclo[2.2.2]octan-2-one researchgate.netcdnsciencepub.com
Oxidative Decarboxylation/Rearrangement5-exo-acetoxy-1,5-endo-dimethyl-6-oxobicyclo[2.2.2]octane-anti-2,3-dicarboxylic acidLead tetraacetateRearrangement to a bicyclo[3.2.1]octane system researchgate.net
Radical Rearrangement4-substituted bicyclo[2.2.2]oct-2-enyl-5-selenophenyl estersRadical initiatorPreferential formation of equatorial isomers acs.org

Future Directions in Bicyclo 2.2.2 Octane 2,3 Dione Research

Exploration of Novel Synthetic Routes and Derivatization Strategies

Future research will undoubtedly focus on the development of more efficient, atom-economical, and stereoselective methods for the synthesis of the bicyclo[2.2.2]octane core and its derivatives. A significant area of interest lies in the continued exploration of domino and multicomponent reactions. For instance, triethylamine-promoted domino reactions have been successfully employed to synthesize complex polycyclic triindanone-fused spiro[bicyclo[2.2.2]octane-2,3′-indoline] derivatives from 1,3-indanediones and 3-methyleneoxindoles. acs.org These reactions proceed through the in situ generation of active cyclic dienes followed by a sequential Diels-Alder reaction, offering a convergent and efficient pathway to highly complex structures. acs.orgnih.gov Further exploration of different starting materials and catalysts in such domino processes could yield a vast library of novel bicyclo[2.2.2]octane derivatives.

Another promising avenue is the use of rearrangement and ring-closing strategies. Methodologies involving Claisen rearrangement and ring-closing metathesis (RCM) have been described for the synthesis of novel spiro-cyclohexene bicyclo[2.2.2]octane derivatives. researchgate.net The continued development of new catalysts and reaction conditions for metathesis will likely expand the scope and utility of this approach. Furthermore, innovative strategies for derivatization are crucial. A patent describes a novel process for preparing 1,4-bicyclo[2.2.2]octane derivatives by treating 1,4-dimethylene cyclohexane (B81311) with an oxidizing agent in the presence of a transition metal catalyst, creating an oxo-substituted intermediate that can be further modified. google.com

The synthesis of bicyclo[2.2.2]octane derivatives as precursors for π-conjugated polycyclic compounds also represents a key research direction. The bicyclo[2.2.2]octane-2,3-dione framework has been utilized as a soluble photoprecursor for acenes, which are released upon photochemical decarbonylation. beilstein-journals.org Refining these precursor approaches to access a wider variety of π-conjugated systems is an active area of research. beilstein-journals.org

Synthetic Strategy Key Reaction Type Example Product Class Reference
Domino ReactionDiels-Alder CycloadditionPolycyclic spiro[bicyclo[2.2.2]octane-2,3′-indolines] acs.orgnih.gov
Rearrangement/MetathesisClaisen Rearrangement, RCMSpiro-cyclohexene bicyclo[2.2.2]octane derivatives researchgate.net
Oxidative CyclizationTransition Metal CatalysisOxo-substituted bicyclo[2.2.2]octane species google.com
Precursor ApproachPhotochemical DecarbonylationAcenes beilstein-journals.org

Deeper Mechanistic Understanding of Complex Transformations

A more profound understanding of the reaction mechanisms governing the formation and transformation of this compound and its analogs is essential for optimizing existing reactions and designing new ones. Mechanistic studies have supported that certain pseudo-five-component reactions proceed through a base-catalyzed cyclotrimerization of 1,3-indanedione to form a cyclic diene, which then undergoes a Diels-Alder reaction. nih.gov Future work could involve detailed kinetic and computational studies to elucidate the transition states and intermediates in these complex cascades.

The study of rearrangement reactions is another critical area. For example, the treatment of certain bicyclo[2.2.2]octene derivatives with lead tetraacetate can lead to rearrangements to a bicyclo[3.2.1]octane system via a 1,2-acyl migration. cdnsciencepub.com Understanding the factors that control the competition between the desired reaction and these rearrangements is crucial for synthetic planning.

Furthermore, investigations into the electronic effects within the bicyclo[2.2.2]octane framework will provide valuable insights. Studies on the deprotonation of bicyclo[2.2.2]octane-2,5-dione and bicyclo[2.2.2]octane-2,6-dione have shown that the reactivity and stereoselectivity are influenced by polar effects of the carbonyl groups rather than homoconjugation. cdnsciencepub.com A deeper mechanistic understanding of these transannular interactions will aid in predicting the reactivity and properties of new derivatives.

Transformation Type Mechanistic Feature Compound Class Studied Reference
Domino ReactionIn situ diene formation, Diels-AlderBicyclo[2.2.2]octane derivatives from 1,3-indanedione nih.gov
Oxidative Decarboxylation1,2-Acyl migration rearrangement1,8,8-trimethylbicyclo[2.2.2]oct-5-en-2-one cdnsciencepub.com
Enolization/DeprotonationPolar effects vs. homoconjugationBicyclo[2.2.2]octane-2,5-dione & -2,6-dione cdnsciencepub.com

Advanced Computational Studies for Predictive Modeling

Computational chemistry is poised to play an increasingly important role in the study of this compound and its derivatives. Advanced computational methods can provide predictive models for reactivity, stereoselectivity, and electronic properties, guiding experimental efforts.

One area of application is in understanding redox properties. For a series of bicyclic quinones derived from the bicyclo[2.2.2]octane framework, computational studies have successfully correlated the first and second redox potentials with the energies of the LUMO and LUMO+1 orbitals, respectively. beilstein-journals.org This approach helps to rationalize the transannular influence of substituents on the electronic properties of the quinone ring, which is crucial for designing new compounds with controlled biological or material properties. beilstein-journals.org

Computational methods are also valuable for elucidating reaction mechanisms and stereochemical outcomes. For instance, AM1 calculations have been used to correlate the small diastereoselectivities observed in the deprotonation of bicyclo[2.2.2]octane diones with the calculated relative energies of the diastereomeric pyramidal enolates. cdnsciencepub.com Future studies will likely employ higher levels of theory, such as Density Functional Theory (DFT), to build more accurate predictive models for facial selectivity in reactions like the Diels-Alder cycloaddition. researchgate.net

Moreover, computational design is being used to discover new materials based on the bicyclo[2.2.2]octane scaffold. A novel design methodology combining first-principles calculations with a structure search has led to the computational discovery of new pure organic ferroelectrics based on substituted 3,5-diazabicyclo[2.2.2]octane-2,6-diones. rsc.org This predictive power opens the door to designing new functional materials with tailored properties before their synthesis.

Area of Study Computational Method Predicted/Explained Property Reference
Redox ChemistryMO Theory (LUMO, LUMO+1 energies)Redox potentials of bicyclic quinones beilstein-journals.org
Reaction StereoselectivityAM1 CalculationsDiastereoselectivity of enolization cdnsciencepub.com
Materials ScienceFirst-principles calculationsFerroelectricity in diazabicyclo[2.2.2]octane-2,6-diones rsc.org
Reaction SelectivityDFT (future direction)Facial selectivity in Diels-Alder reactions researchgate.net

Development of New Catalytic Applications

The rigid and well-defined geometry of the bicyclo[2.2.2]octane skeleton makes it an attractive scaffold for the design of new ligands and catalysts. While 1,4-diazabicyclo[2.2.2]octane (DABCO) is a well-known and widely used catalyst in organic synthesis, the potential of other bicyclo[2.2.2]octane derivatives, including those related to the dione (B5365651), is an area ripe for exploration. eurjchem.com

The development of chiral ligands for asymmetric catalysis is a particularly promising direction. Chiral bicyclo[2.2.2]octadienes have been successfully employed as ligands for Iridium(I) in the catalytic kinetic resolution of allylic carbonates. acs.org The unique steric and electronic properties imparted by the bicyclic framework can lead to high levels of enantioselectivity. Future research will likely involve the synthesis and screening of a wider range of functionalized bicyclo[2.2.2]octane-based ligands for various transition metal-catalyzed reactions.

Furthermore, the bicyclo[2.2.2]octane core itself can be a key structural element in organocatalysis. The defined spatial arrangement of functional groups on the scaffold could be exploited to create novel catalysts for a range of transformations. As synthetic methods for creating diverse, functionalized bicyclo[2.2.2]octanes improve, so too will the opportunities for their application in the development of new catalytic systems.

Catalyst/Ligand Type Metal/Catalysis Type Application Reference
1,4-Diazabicyclo[2.2.2]octane (DABCO)Organocatalyst (Base)Various organic transformations eurjchem.com
Chiral Bicyclo[2.2.2]octadienesIridium(I)Kinetic resolution of allylic carbonates acs.org

Q & A

Q. How can Bicyclo[2.2.2]octane-2,3-dione be synthesized with high enantiomeric purity?

Methodological Answer: Enantioselective synthesis often involves chiral auxiliary or catalytic asymmetric methods. For example, bicyclo[2.2.2]octa-2,5-diene derivatives (structurally related) can be synthesized from (R)-carvone in four steps, leveraging pseudo-C2 symmetry for enantiopurity . Key steps include asymmetric hydrosilylation and cross-coupling with Grignard reagents. Optimizing reaction conditions (e.g., temperature, catalyst loading) and purification via recrystallization or chromatography ensures high purity.

Q. What spectral techniques are effective for characterizing substituent effects on this compound derivatives?

Methodological Answer: Carbon-13 NMR is critical for assigning substituent-induced shifts. For example, substituents at position 2 cause predictable α, β, and γ carbon shifts due to the rigid bicyclic framework. Off-resonance decoupling and comparison with unsubstituted analogs (e.g., bicyclo[2.2.2]octane-2,5-dione) aid in signal assignment . Electron paramagnetic resonance (EPR) is used for radical derivatives, such as semidiones, to measure hyperfine coupling constants .

Q. What are the key considerations for handling and storing this compound in laboratory settings?

Methodological Answer: While direct safety data for this compound is limited, structurally similar bicyclic ketones require protection from moisture and oxidizers. Store in airtight containers under inert gas (e.g., N₂) at –20°C. Use personal protective equipment (PPE) including nitrile gloves and safety goggles. Refer to analogs' GHS classifications (e.g., acute toxicity, skin/eye irritation) for hazard mitigation .

Advanced Research Questions

Q. How can this compound derivatives be utilized in asymmetric catalysis?

Methodological Answer: Chiral diene ligands derived from bicyclo[2.2.2]octane frameworks (e.g., via Rh or Fe complexes) enable asymmetric transformations. For example, enantiopure diketones can be converted into ligands for Rh-catalyzed hydrosilylation or cross-coupling reactions. Optimize ligand geometry and metal coordination to enhance enantioselectivity (>99% ee reported in some cases) .

Q. How can researchers address discrepancies in substituent-induced chemical shift assignments in bicyclo derivatives?

Methodological Answer: Discrepancies arise from substituent position (syn/anti) and electronic effects. Use computational modeling (DFT) to predict shifts and validate with experimental NMR. For example, bicyclo[2.2.2]octane-2,5-dione’s symmetry simplifies assignments, while substituted analogs require iterative double-resonance experiments and comparative analysis with known derivatives .

Q. How does substituting bicyclo[2.2.2]octane rings affect lipophilicity in drug design?

Methodological Answer: Bicyclo[2.2.2]octane serves as a phenyl bioisostere, reducing logD by ~0.9 units. Experimental lipophilicity (logD) can be measured via shake-flask or HPLC methods. Computational tools (e.g., clogP) predict trends; for example, 2-oxabicyclo[2.2.2]octane further reduces lipophilicity by ~1.8 units compared to phenyl .

Q. What biotechnological approaches enable enantioselective reduction of this compound?

Methodological Answer: Genetically engineered Saccharomyces cerevisiae expressing tailored reductases achieves efficient bioreduction. For example, bicyclo[2.2.2]octane-2,5-dione derivatives are reduced to diols with >90% enantiomeric excess. Optimize fermentation conditions (pH, temperature) and use chiral GC/HPLC to monitor progress .

Q. How can this compound frameworks be engineered for ferroelectric materials?

Methodological Answer: Introduce polar groups (e.g., diaza or carboxylate substituents) to enhance dipole alignment. Computational screening (e.g., symmetry-adapted distortion analysis) identifies candidates with spontaneous polarization (e.g., 1 μC cm⁻²). Validate via X-ray crystallography and piezoelectric force microscopy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.